molecular formula C7H11BrO3 B8024585 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol

Cat. No.: B8024585
M. Wt: 223.06 g/mol
InChI Key: FFGMFVKBNWSMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,4-dioxaspiro[44]nonan-7-ol is a chemical compound with the molecular formula C7H11BrO3 It is characterized by a spirocyclic structure, which includes a bromine atom and a dioxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1,4-dioxaspiro[4.4]nonane, followed by hydroxylation to introduce the hydroxyl group at the 7th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,4-dioxaspiro[4Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .

Biological Activity

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11BrO2C_7H_{11}BrO_2, with a molecular weight of approximately 207.065 g/mol. The compound features a spiro structure that contributes to its distinctive reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₁BrO₂
Molecular Weight207.065 g/mol
Density1.544 g/cm³
Boiling Point250.464 °C at 760 mmHg
CAS Number82235-82-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Cytotoxic Effects : Research indicates that the compound may possess cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroactive Properties : There is emerging evidence that suggests neuroactive effects, possibly through modulation of neurotransmitter systems or neuroprotective actions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cell death at concentrations above 25 µM, suggesting a dose-dependent cytotoxic effect .
  • Neuroprotective Study : A recent investigation into the neuroprotective effects of this compound indicated that it could reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents .

Properties

IUPAC Name

9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMFVKBNWSMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C1O)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.